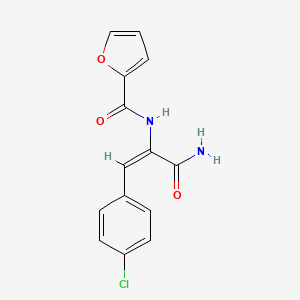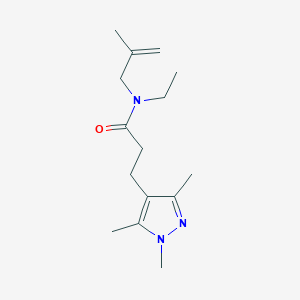![molecular formula C21H18N2O4 B3912404 N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912404.png)
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
概要
説明
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a benzylamino group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylamino group: This step involves the reaction of a benzylamine derivative with an appropriate electrophile, such as an acyl chloride or anhydride.
Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenylboronic acid or halide.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It may also interact with cellular receptors and modulate signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[(E)-3-(benzylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a hydroxy group, which may affect its reactivity and biological activity.
N-[(1Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide: This compound has a chlorophenyl group instead of a hydroxyphenyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-17-10-8-15(9-11-17)13-18(23-21(26)19-7-4-12-27-19)20(25)22-14-16-5-2-1-3-6-16/h1-13,24H,14H2,(H,22,25)(H,23,26)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBRJQWKLGHSU-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3912321.png)
![ethyl [(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3912330.png)
![1-(2,2-dimethylpropyl)-4-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B3912333.png)
![(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912340.png)


![(2E)-2-[(Furan-2-YL)formamido]-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3912355.png)
![N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912358.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3912361.png)
![N-(3,5-dimethylisoxazol-4-yl)-4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]benzamide](/img/structure/B3912372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3912392.png)
![3-bromo-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3912397.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3912400.png)
![3-({3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B3912408.png)
